Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic heterocyclic compound featuring a pyrazolo-oxazine core fused to a piperidine ring. Its structural complexity arises from the spirojunction at position 5 of the oxazine moiety and the 4'-piperidine substituent.
Properties
IUPAC Name |
ethyl 7-methoxy-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-4-32-24(29)27-14-12-25(13-15-27)28-21(19-6-5-7-22(31-3)23(19)33-25)16-20(26-28)17-8-10-18(30-2)11-9-17/h5-11,21H,4,12-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVSFMWEZDKYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements from various chemical classes, which may contribute to its biological activity. The structural formula can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Key Functional Groups : Methoxy groups, carboxylate ester, and a piperidine ring.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds structurally related to this compound. For instance:
- Mechanism of Action : These compounds may act as inhibitors of tubulin polymerization, which is crucial for cell division. By interfering with microtubule dynamics, they can induce apoptosis in cancer cells.
- Case Study : In a study involving various cancer cell lines, similar compounds demonstrated IC50 values in the low nanomolar range against human colon cancer cells, indicating potent antitumor activity .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. Research indicates that derivatives can inhibit specific enzymes involved in cancer progression:
- 17β-Hydroxysteroid Dehydrogenase Inhibition : Some related compounds have shown significant inhibition of 17β-HSD2 and 17β-HSD1 enzymes, which are involved in steroid metabolism and have implications in hormone-dependent cancers .
Neuroprotective Effects
There is emerging evidence suggesting that this class of compounds may possess neuroprotective effects:
- Adenosine A2A Receptor Modulation : Compounds similar to this compound have been studied for their ability to modulate adenosine receptors in the brain. This modulation could potentially benefit conditions such as Parkinson's disease .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Tubulin polymerization inhibition | |
| Enzyme Inhibition | 17β-HSD2 and 17β-HSD1 inhibition | |
| Neuroprotective | Adenosine A2A receptor modulation |
Case Studies Overview
Scientific Research Applications
Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spiro compound with potential applications in medicinal chemistry.
Basic Information
- Common Name: this compound .
- CAS Number: 941941-03-3 .
- Molecular Formula: .
- Molecular Weight: 451.5 .
Potential Research Applications
While specific applications for this compound were not found in the search results, the search results show the applications of related compounds:
- Thrombopoietin (TPO) Receptor Agonist: A related compound, 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine), is useful as an agonist of the TPO receptor, enhancing platelet production and potentially treating thrombocytopenia .
- Building Block for Active Pharmaceutical Ingredients: Spirocyclic scaffolds, like the core structure of the title compound, are frequently employed in drug discovery as they provide unique three-dimensional shapes that can enhance interactions with biological targets.
- Anti-Cancer Activity: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Derivatives with similar structural motifs have demonstrated IC50 values ranging from 2.2 to 8.7 µM against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
- Antimicrobial Effects: The presence of methoxy groups may enhance lipophilicity, allowing better membrane penetration and antimicrobial activity against certain pathogens. Research on structurally related compounds has shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations :
- Piperidine vs.
- Chlorine Substitution : Dichloro derivatives () may enhance lipophilicity and cytotoxicity, as seen in related antimicrobial agents .
- Hydroxyl vs. Methoxy Groups : The 2-hydroxyphenyl analog () could exhibit hydrogen-bonding interactions, contrasting with the electron-donating methoxy group in the target compound .
Example Route for Target Compound :
Condensation of 4-methoxyphenylhydrazine with a keto-ester intermediate.
Insights :
Physicochemical Properties
Q & A
Q. What are the key steps and reaction conditions for synthesizing this spiro heterocyclic compound?
The synthesis involves multi-step reactions, typically starting with cyclization to form the pyrazolo-oxazine core, followed by spiro-ring formation and functionalization of the piperidine moiety. Critical steps include:
- Core Formation : Cyclization of precursors (e.g., pyrazolone intermediates) under acidic or thermal conditions .
- Spiro-Ring Construction : Use of microwave-assisted techniques or catalytic systems to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction kinetics, while temperature control (40–80°C) minimizes side products .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify methoxy groups, spiro-junctions, and piperidine conformation .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves the spiro configuration and diastereomeric purity (e.g., CCDC-deposited data) .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
A Design of Experiments (DoE) approach is recommended:
- Variables : Solvent polarity, catalyst loading (e.g., Pd/C for coupling reactions), and reaction time .
- Response Surface Methodology : Identifies optimal conditions (e.g., 72% yield achieved with DMF at 70°C for 12 hours) .
- Microwave Assistance : Reduces reaction time by 40–60% compared to traditional heating .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurities. Mitigation includes:
- Purity Reassessment : Use HPLC-MS to confirm >98% purity .
- Dose-Response Studies : Establish EC/IC curves across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Structural Analogs Comparison :
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced kinase inhibition | |
| 4-Chlorophenyl | Reduced solubility | |
| Fluorine | Improved metabolic stability |
Q. How does the spiro-conformation influence target binding?
The spiro junction restricts rotational freedom, favoring bioactive conformations. Methods to study this include:
- Molecular Dynamics (MD) Simulations : Predict binding poses with kinases or GPCRs .
- SAR Studies : Modify substituents (e.g., methoxy vs. hydroxy groups) to assess steric/electronic effects .
- Crystallographic Data : Overlay with target active sites (e.g., EGFR kinase) to identify key interactions .
Methodological Challenges
Q. What analytical techniques quantify metabolic stability in vitro?
- Microsomal Incubation : Liver microsomes (human/rat) with LC-MS/MS to measure half-life (t) .
- CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) assess enzyme interaction risks .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound) .
Q. How are synthetic byproducts characterized and minimized?
- HPLC-PDA/MS : Detects impurities >0.1% .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation .
- Byproduct Table :
| Byproduct | Source | Mitigation |
|---|---|---|
| De-esterified analog | Hydrolysis under basic pH | Neutral workup conditions |
| Oxazine ring-opened | Overheating | Microwave-controlled steps |
Data Interpretation
Q. How to reconcile divergent IC values in kinase inhibition assays?
- Assay Standardization : Use ATP concentration gradients (1–100 µM) to account for competition .
- Orthogonal Assays : Combine biochemical (e.g., ADP-Glo) and cellular (e.g., p-ERK Western blot) readouts .
- Negative Controls : Include structurally related inactive analogs (e.g., ester-free derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
